molecular formula C13H22 B14408850 7-Hexylidenebicyclo[4.1.0]heptane CAS No. 81236-88-6

7-Hexylidenebicyclo[4.1.0]heptane

Cat. No.: B14408850
CAS No.: 81236-88-6
M. Wt: 178.31 g/mol
InChI Key: NGHXAVIEYIJOCV-UHFFFAOYSA-N
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Description

7-Hexylidenebicyclo[410]heptane is a bicyclic hydrocarbon with a unique structure that includes a cyclopropane ring fused to a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hexylidenebicyclo[4.1.0]heptane typically involves the cyclization of suitable precursors under specific conditions. One common method is the reaction of cyclohexene with a suitable halogenated compound in the presence of a strong base, such as sodium hydroxide, and a phase transfer catalyst like benzyl triethylammonium chloride . The reaction proceeds through the formation of a dichlorocarbene intermediate, which then cyclizes to form the bicyclic structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of advanced purification techniques, such as distillation and chromatography, ensures the production of high-quality material.

Chemical Reactions Analysis

Types of Reactions

7-Hexylidenebicyclo[4.1.0]heptane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a metal catalyst, such as palladium on carbon, can convert the compound to its fully saturated form.

    Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Bromine or chlorine in an inert solvent like carbon tetrachloride.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Fully saturated hydrocarbons.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

7-Hexylidenebicyclo[4.1.0]heptane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Medicine: Investigated for its potential use in drug development due to its unique structure.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 7-Hexylidenebicyclo[4.1.0]heptane involves its interaction with various molecular targets. The compound’s unique structure allows it to participate in specific chemical reactions, such as cycloadditions and rearrangements, which can lead to the formation of new chemical entities. These interactions are often mediated by the compound’s ability to stabilize transition states and intermediates during the reaction process .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Hexylidenebicyclo[4.1.0]heptane is unique due to its specific hydrocarbon structure, which imparts distinct chemical properties and reactivity. Its ability to undergo a variety of chemical transformations makes it a valuable compound in synthetic chemistry and industrial applications.

Properties

CAS No.

81236-88-6

Molecular Formula

C13H22

Molecular Weight

178.31 g/mol

IUPAC Name

7-hexylidenebicyclo[4.1.0]heptane

InChI

InChI=1S/C13H22/c1-2-3-4-5-8-11-12-9-6-7-10-13(11)12/h8,12-13H,2-7,9-10H2,1H3

InChI Key

NGHXAVIEYIJOCV-UHFFFAOYSA-N

Canonical SMILES

CCCCCC=C1C2C1CCCC2

Origin of Product

United States

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